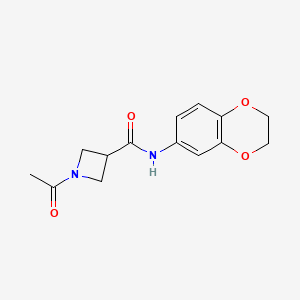

1-ACETYL-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AZETIDINE-3-CARBOXAMIDE

Description

Structure

3D Structure

Properties

IUPAC Name |

1-acetyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-9(17)16-7-10(8-16)14(18)15-11-2-3-12-13(6-11)20-5-4-19-12/h2-3,6,10H,4-5,7-8H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNJPLAZHJLHTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NC2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-ACETYL-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AZETIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1,4-benzodioxane-6-amine with acetyl chloride to form an intermediate, which is then reacted with azetidine-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide and bases such as lithium hydride to facilitate the reactions .

Chemical Reactions Analysis

1-ACETYL-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AZETIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Substitution: The benzodioxin ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of novel therapeutic agents.

Industry: It can be used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism by which 1-ACETYL-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AZETIDINE-3-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases .

Comparison with Similar Compounds

Key Observations :

Core Heterocycles :

- The target compound’s azetidine contrasts with flavones (4f, 4g) and tetrazole (9o), impacting ring strain, solubility, and binding interactions.

- Benzodioxin in the target compound and 9o shares structural similarity with 1,4-dioxane in 4f/4g but differs in aromaticity and substitution patterns.

Substituent Effects: Polar groups (e.g., hydroxymethyl in 4g) enhance antihepatotoxic activity in flavones . The target compound’s acetyl group may similarly influence solubility or target engagement.

Discussion of Research Findings

The structural diversity among benzodioxin/dioxane-containing compounds highlights the interplay between heterocyclic cores and substituents in modulating bioactivity. While flavones (4f/4g) prioritize planar aromatic systems for hepatoprotection, the target compound’s compact azetidine scaffold may favor interactions with enzymes or receptors requiring steric constraint. The Ugi-Azide-derived 9o exemplifies modern synthetic strategies but lacks functional data, emphasizing the need for integrated structure-activity studies.

Biological Activity

1-Acetyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)azetidine-3-carboxamide, also known as G384-0334, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C24H27N3O6S

- Molecular Weight : 485.56 g/mol

- IUPAC Name : 1-acetyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(piperidine-1-sulfonyl)-2,3-dihydro-1H-indole-2-carboxamide

- LogP : 1.642 (indicating moderate lipophilicity)

- Water Solubility : LogSw -2.72 (suggesting low solubility in water)

The compound is thought to interact with various biological targets, including G protein-coupled receptors (GPCRs), which are crucial in many physiological processes. It has been included in screening libraries for drug discovery due to its structural characteristics that may influence receptor binding and activity.

Pharmacological Effects

Research has indicated that G384-0334 exhibits several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although specific mechanisms and efficacy levels require further investigation.

- Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.

Screening Studies

G384-0334 has been included in various screening libraries aimed at identifying novel therapeutic agents. Its inclusion in the GPCR Targeted Library highlights its potential relevance in neurological and metabolic disorders.

Experimental Data

A study evaluated the compound's effects on cell viability and oxidative stress markers. Results indicated that G384-0334 could reduce reactive oxygen species (ROS) levels in cultured cells, suggesting a protective effect against oxidative damage.

| Study | Findings |

|---|---|

| Antimicrobial Screening | Exhibited activity against several bacterial strains (specific strains not disclosed) |

| Oxidative Stress Assay | Reduced ROS levels significantly compared to control groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.